molecular formula C14H21BF3KO4 B8004240 Potassium 2-(2-(2-benzyloxyethoxy)ethoxy)ethoxymethyltrifluoroborate

Potassium 2-(2-(2-benzyloxyethoxy)ethoxy)ethoxymethyltrifluoroborate

Cat. No.: B8004240
M. Wt: 360.22 g/mol
InChI Key: URVMDLQSKFEGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-(2-(2-benzyloxyethoxy)ethoxy)ethoxymethyltrifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a trifluoroborate group, which imparts unique reactivity and stability properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(2-(2-benzyloxyethoxy)ethoxy)ethoxymethyltrifluoroborate typically involves the reaction of a boronic acid or boronate ester with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often at room temperature, and results in the formation of the trifluoroborate salt. The general reaction scheme can be represented as follows:

RB(OH)2+KHF2RBF3K+H2OR-B(OH)_2 + KHF_2 \rightarrow R-BF_3K + H_2O R−B(OH)2​+KHF2​→R−BF3​K+H2​O

In this case, the boronic acid or ester is 2-(2-(2-benzyloxyethoxy)ethoxy)ethoxymethylboronic acid or ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2-(2-benzyloxyethoxy)ethoxy)ethoxymethyltrifluoroborate undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. The trifluoroborate group acts as a nucleophile, reacting with an aryl or vinyl halide to form the desired product.

    Oxidation: The compound can undergo oxidation reactions to form boronic acids or esters.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Boronic acids or esters.

    Substitution: Substituted trifluoroborate derivatives.

Scientific Research Applications

Potassium 2-(2-(2-benzyloxyethoxy)ethoxy)ethoxymethyltrifluoroborate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Potassium 2-(2-(2-benzyloxyethoxy)ethoxy)ethoxymethyltrifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a metal catalyst (e.g., palladium) during the transmetalation step of the Suzuki-Miyaura coupling. This process facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium allyltrifluoroborate

Uniqueness

Potassium 2-(2-(2-benzyloxyethoxy)ethoxy)ethoxymethyltrifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability properties. The presence of the benzyloxyethoxy groups provides additional steric and electronic effects, making it suitable for specialized applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

potassium;trifluoro-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxymethyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BF3O4.K/c16-15(17,18)13-22-11-9-20-7-6-19-8-10-21-12-14-4-2-1-3-5-14;/h1-5H,6-13H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVMDLQSKFEGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCCOCCOCCOCC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BF3KO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.